molecular formula C12H14BNOS B14612641 2-Aminoethyl phenyl(thiophen-3-yl)borinate CAS No. 60288-68-8

2-Aminoethyl phenyl(thiophen-3-yl)borinate

Katalognummer: B14612641
CAS-Nummer: 60288-68-8
Molekulargewicht: 231.13 g/mol
InChI-Schlüssel: AZUPYQVNQFCXPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminoethyl phenyl(thiophen-3-yl)borinate is an organoboron compound that features a boron atom bonded to a phenyl group, a thiophen-3-yl group, and an aminoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl phenyl(thiophen-3-yl)borinate typically involves the reaction of phenylboronic acid with thiophene-3-boronic acid under conditions that promote the formation of the borinate ester. This can be achieved through a condensation reaction in the presence of a suitable catalyst and solvent. The aminoethyl group can be introduced through a subsequent reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminoethyl phenyl(thiophen-3-yl)borinate can undergo various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The phenyl or thiophen-3-yl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Various substituted phenyl or thiophen-3-yl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Aminoethyl phenyl(thiophen-3-yl)borinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.

Wirkmechanismus

The mechanism of action of 2-Aminoethyl phenyl(thiophen-3-yl)borinate in chemical reactions typically involves the formation of a boron-carbon bond through a transition metal-catalyzed process. In the Suzuki-Miyaura coupling, for example, the boron atom transfers its organic group to a palladium catalyst, which then couples it with another organic group to form a new carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    Thiophene-3-boronic acid: A boronic acid with a thiophen-3-yl group.

    Aminoethylboronic acid: A boronic acid with an aminoethyl group.

Uniqueness

2-Aminoethyl phenyl(thiophen-3-yl)borinate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both phenyl and thiophen-3-yl groups allows for diverse reactivity, while the aminoethyl group can enhance solubility and facilitate further functionalization.

Eigenschaften

CAS-Nummer

60288-68-8

Molekularformel

C12H14BNOS

Molekulargewicht

231.13 g/mol

IUPAC-Name

2-[phenyl(thiophen-3-yl)boranyl]oxyethanamine

InChI

InChI=1S/C12H14BNOS/c14-7-8-15-13(12-6-9-16-10-12)11-4-2-1-3-5-11/h1-6,9-10H,7-8,14H2

InChI-Schlüssel

AZUPYQVNQFCXPX-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1)(C2=CSC=C2)OCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.